

Physicochemical Properties of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Ethoxybenzoyl)isoquinoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **4-(4-Ethoxybenzoyl)isoquinoline**. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on delivering robust computational predictions for its core physicochemical parameters. Furthermore, it outlines detailed, standard experimental protocols for the determination of these properties, offering a practical framework for researchers engaged in the synthesis and characterization of novel isoquinoline derivatives. This guide also includes a conceptual workflow for the synthesis and characterization of **4-(4-Ethoxybenzoyl)isoquinoline** and a representative diagram of a signaling pathway potentially modulated by isoquinoline compounds, providing valuable context for its application in drug discovery and development.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.^{[1][2][3][4]} The compound **4-(4-Ethoxybenzoyl)isoquinoline**, a derivative featuring a benzoyl substituent at the C4 position, is of interest for its potential pharmacological applications. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide serves as a foundational resource, presenting key predicted physicochemical data and established experimental methodologies to facilitate further research and development of **4-(4-Ethoxybenzoyl)isoquinoline** and related compounds.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of **4-(4-Ethoxybenzoyl)isoquinoline**. These values were generated using validated computational models and provide a reliable estimate in the absence of experimental data.

Property	Predicted Value	Data Source
Molecular Formula	C ₁₈ H ₁₅ NO ₂	-
Molecular Weight	277.32 g/mol	-
logP	3.85	Chemicalize
pKa (most basic)	4.23	Chemicalize
Topological Polar Surface Area (TPSA)	40.5 Å ²	Chemicalize
Hydrogen Bond Donors	0	Chemicalize
Hydrogen Bond Acceptors	3	Chemicalize
Rotatable Bonds	4	Chemicalize
Refractivity	82.8 m ³ ·mol ⁻¹	Chemicalize
Polarizability	30.8 Å ³	Chemicalize

Experimental Protocols

This section details standard experimental procedures for the determination of key physicochemical properties applicable to **4-(4-Ethoxybenzoyl)isoquinoline**.

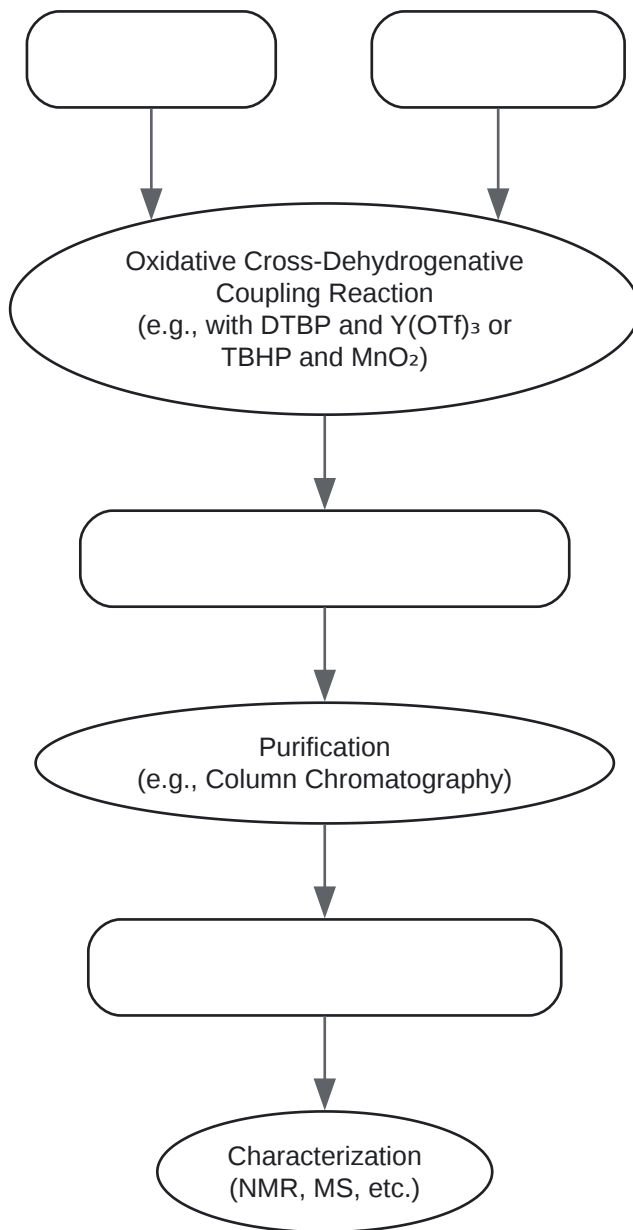
Synthesis of 4-(4-Ethoxybenzoyl)isoquinoline

The synthesis of 4-benzoylisoquinolines can be achieved through various methods, including the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes.[5] A

plausible synthetic route for **4-(4-Ethoxybenzoyl)isoquinoline** is outlined below.

Conceptual Synthetic Workflow:

Conceptual Synthesis of 4-(4-Ethoxybenzoyl)isoquinoline



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Caption: Synthetic workflow for **4-(4-Ethoxybenzoyl)isoquinoline**.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

- **Sample Preparation:** A small amount of the dry, powdered **4-(4-Ethoxybenzoyl)isoquinoline** is packed into a capillary tube to a height of 2-3 mm.[\[6\]](#)[\[7\]](#)
- **Apparatus:** A calibrated melting point apparatus is used.[\[6\]](#)[\[8\]](#)
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.[\[7\]](#)[\[8\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[\[6\]](#) For a pure compound, this range is typically narrow (0.5-1.0 °C).[\[8\]](#)

Solubility Determination

The solubility of a compound is critical for its biological activity and formulation.

Protocol (Shake-Flask Method):[\[9\]](#)[\[10\]](#)

- **Preparation:** An excess amount of **4-(4-Ethoxybenzoyl)isoquinoline** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.[\[9\]](#)
- **Equilibration:** The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[\[10\]](#)
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.[\[9\]](#)
- **Analysis:** The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[9\]](#)

Spectroscopic Characterization

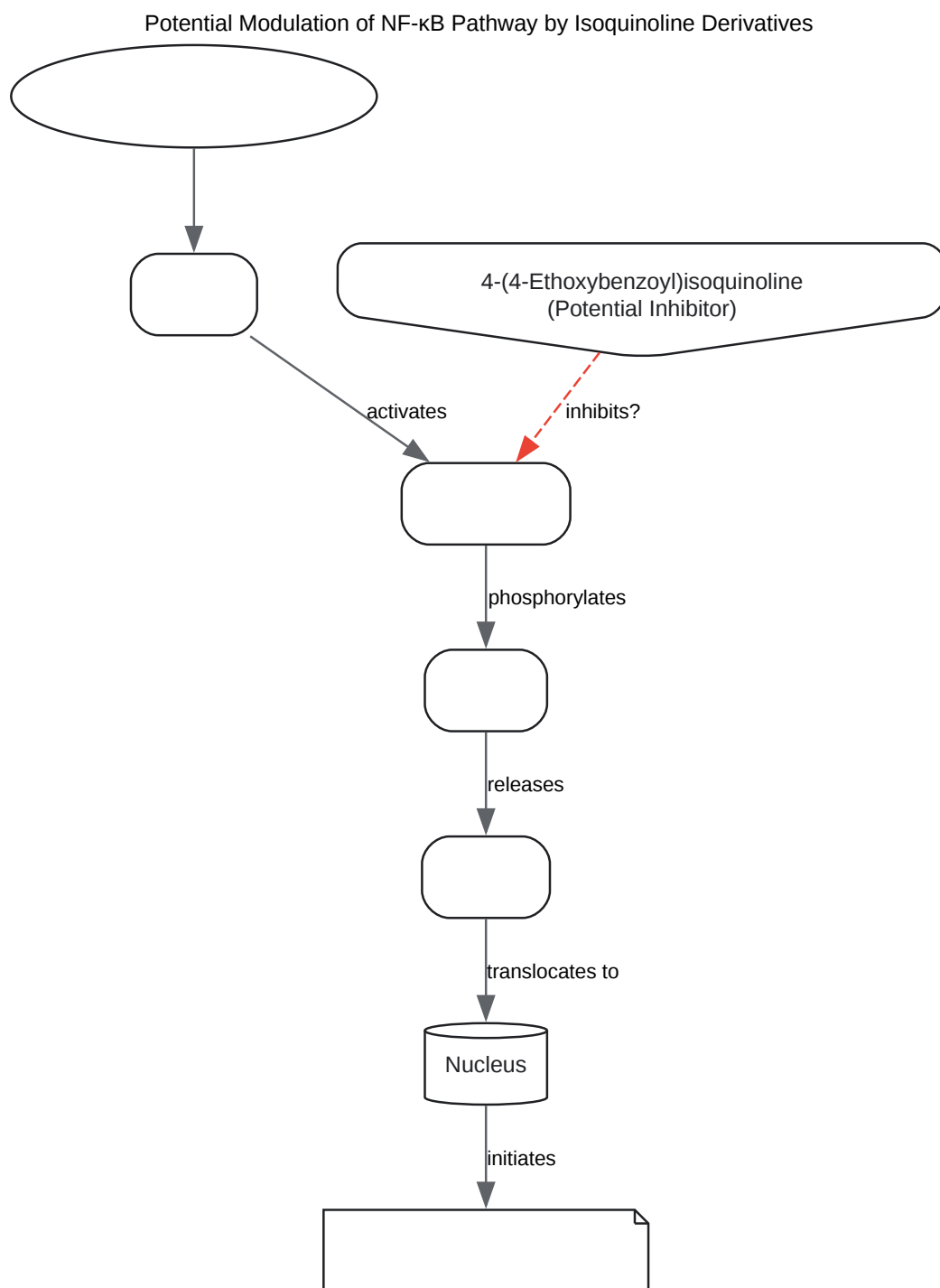
Spectroscopic methods are essential for structural elucidation and confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: Provides detailed information about the molecular structure. Samples are typically dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of **4-(4-Ethoxybenzoyl)isoquinoline**.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns for further structural confirmation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- UV-Vis Spectroscopy:
 - Provides information about the electronic transitions within the molecule. The absorption spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is recorded over a specific wavelength range (e.g., 200-400 nm).[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Potential Biological Activity and Signaling Pathways

Isoquinoline alkaloids are known to interact with various biological targets and signaling pathways.[\[1\]](#)[\[26\]](#) While the specific targets of **4-(4-Ethoxybenzoyl)isoquinoline** are yet to be determined, related compounds have been shown to modulate pathways such as the NF- κ B and MAPK signaling cascades, which are involved in inflammation and cell proliferation.[\[1\]](#)

Representative Signaling Pathway (NF- κ B):



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